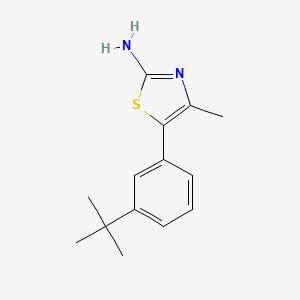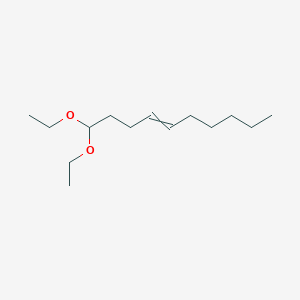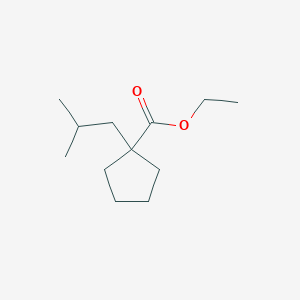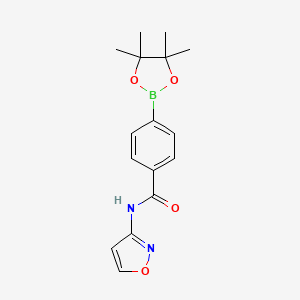
4-(4-Bromobutyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromobutyl)benzoic acid: is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . It is a derivative of benzoic acid, where a bromobutyl group is attached to the para position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobutyl)benzoic acid typically involves the bromination of butylbenzoic acid. One common method is the reaction of 4-butylbenzoic acid with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is achieved through crystallization or distillation techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Bromobutyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of butylbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of 4-(4-carboxybutyl)benzoic acid or 4-(4-formylbutyl)benzoic acid.
Reduction: Formation of 4-butylbenzoic acid.
Aplicaciones Científicas De Investigación
4-(4-Bromobutyl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromobutyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of new bonds and functional groups. These interactions can affect biological pathways and processes, making the compound useful in research and potential therapeutic applications .
Comparación Con Compuestos Similares
- 4-(Bromomethyl)benzoic acid
- 4-(Bromobutyl)phenylboronic acid
- 4-(Bromomethyl)phenylboronic acid
Comparison: 4-(4-Bromobutyl)benzoic acid is unique due to its specific bromobutyl substitution, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
7377-04-0 |
|---|---|
Fórmula molecular |
C11H13BrO2 |
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
4-(4-bromobutyl)benzoic acid |
InChI |
InChI=1S/C11H13BrO2/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3,8H2,(H,13,14) |
Clave InChI |
QNASQGBCQATCED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCBr)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


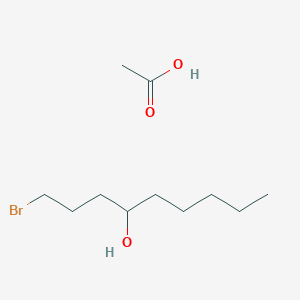
![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)
![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
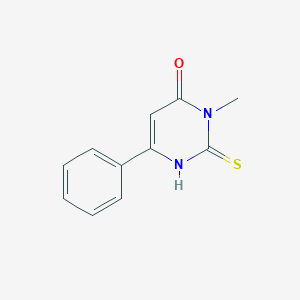
![5-(1H-indazol-5-ylamino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877004.png)

![4-[5-(methylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13877016.png)
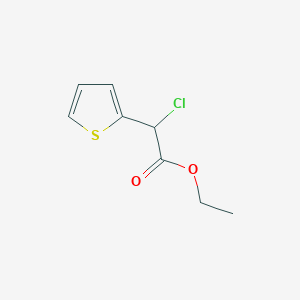

![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)
